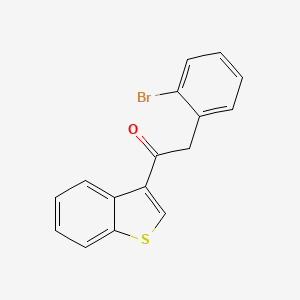
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pivalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pivalamide is a compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities, including their potential use as therapeutic agents in various medical conditions. The presence of the piperazine ring and the methoxyphenyl group in its structure contributes to its unique chemical and biological properties.
作用机制
Target of Action
The primary target of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pivalamide is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied GPCRs . They are associated with numerous neurodegenerative and psychiatric conditions .
Mode of Action
The interaction of This compound Similar compounds have been found to inhibit the reuptake and induce the release of monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines .
Biochemical Pathways
The specific biochemical pathways affected by This compound It is known that alpha1-adrenergic receptors play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Pharmacokinetics
The ADME properties of This compound Similar compounds have shown alpha1-adrenergic affinity in the range from 22 nm to 250 nm . The in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations identified promising lead compounds .
Result of Action
The molecular and cellular effects of This compound Similar compounds have been found to attenuate the neurotoxic effects of certain substances, as shown by the improvement in rats’ performance in water maze test and in lowering ache activity .
生化分析
Biochemical Properties
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pivalamide has been found to interact with various enzymes and proteins. For instance, it has been shown to have affinity towards acetylcholinesterase (AChE), an important enzyme in acetylcholine hydrolysis . This interaction suggests that this compound could play a role in modulating cholinergic neurotransmission .
Cellular Effects
The compound’s effects on cells are largely tied to its biochemical properties. It has been suggested that this compound can influence cell function by modulating acetylcholine levels, which could impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as AChE . By inhibiting AChE, it could potentially lead to an increase in acetylcholine levels, thereby influencing gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
Its potential as an AChE inhibitor suggests that it could have long-term effects on cellular function, particularly in the context of neurological disorders like Alzheimer’s disease .
Metabolic Pathways
Given its interaction with AChE, it could potentially be involved in pathways related to acetylcholine metabolism .
Transport and Distribution
Its interaction with AChE suggests that it could be localized to areas where this enzyme is present .
Subcellular Localization
The subcellular localization of this compound is another area that warrants further study. Given its potential role in modulating acetylcholine levels, it could be localized to areas within the cell where acetylcholine synthesis and degradation occur .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pivalamide typically involves the reaction of 4-methoxyphenylpiperazine with an appropriate acylating agent. One common method is the reaction of 4-methoxyphenylpiperazine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The piperazine ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets, such as enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
4-methoxyphenylpiperazine: A precursor in the synthesis of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pivalamide.
Pivaloyl chloride: An acylating agent used in the synthesis.
Other piperazine derivatives: Compounds with similar structures but different substituents on the piperazine ring.
Uniqueness
This compound is unique due to the presence of both the methoxyphenyl group and the pivalamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-18(2,3)17(22)19-9-10-20-11-13-21(14-12-20)15-5-7-16(23-4)8-6-15/h5-8H,9-14H2,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVFLFFULCDDHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCN1CCN(CC1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(4-methoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate](/img/structure/B2617310.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2617312.png)

![{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methanamine](/img/structure/B2617314.png)
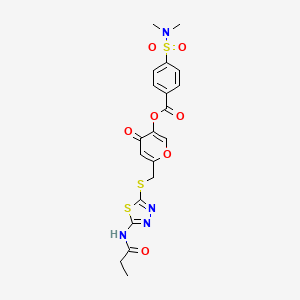
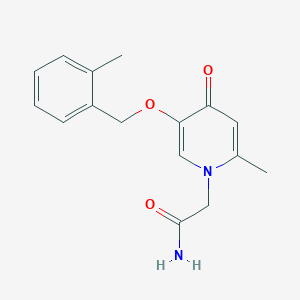
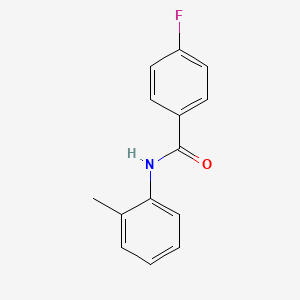

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-fluorobenzyl)piperidine-3-carboxamide](/img/structure/B2617324.png)
![N'-benzyl-N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2617325.png)
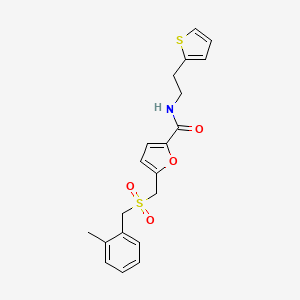
![1-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-[(oxolan-2-yl)methyl]urea](/img/structure/B2617327.png)

